molecular formula C7H11NO2S B13191827 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 915690-62-9

3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B13191827
CAS No.: 915690-62-9
M. Wt: 173.24 g/mol
InChI Key: WUNNONDSJHKMDS-UHFFFAOYSA-N
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Description

3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione hydrochloride is a high-purity (≥98%) chemical compound with the CAS Number 915402-18-5 . It is offered as the hydrochloride salt to enhance stability and solubility. The compound features a sulfolane (tetrahydrothiophene-1,1-dioxide) core functionalized with a prop-2-yn-1-yl (propargyl) amino group . Sulfolane is a well-known polar aprotic solvent with high stability and miscibility with both water and hydrocarbons, making it a valuable scaffold in chemical synthesis and materials science . The presence of the alkyne group in the molecule provides a versatile handle for further chemical modification via click chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables researchers to efficiently conjugate the molecule to azide-containing biomolecules or other scaffolds, facilitating the development of probes, ligands, or new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care and refer to the supplied Safety Data Sheet for detailed hazard information .

Properties

CAS No.

915690-62-9

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

1,1-dioxo-N-prop-2-ynylthiolan-3-amine

InChI

InChI=1S/C7H11NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h1,7-8H,3-6H2

InChI Key

WUNNONDSJHKMDS-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione

Overview

This compound is typically synthesized via nucleophilic substitution reactions involving thiolane-1,1-dione derivatives and propargyl amine or related amine precursors. The key structural feature is the thiolane ring bearing two oxygen atoms (sulfonyl groups) and an amino substituent linked to a prop-2-ynyl group.

Common Synthetic Routes

Route A: Direct Amination of 1,1-Dioxo-tetrahydrothiophene-3-yl Derivatives
  • Starting from 1,1-dioxo-tetrahydrothiophene-3-yl halides or activated derivatives , nucleophilic substitution with propargyl amine or its salts (e.g., hydrochloride) leads to the formation of the target compound.
  • This method typically involves mild heating in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile to facilitate substitution.
  • Reaction times vary from a few hours to overnight, with yields depending on purity and reaction conditions.
Route B: Stepwise Functionalization via Intermediate Sulfone Formation
  • An alternative approach involves preparing the thiolane sulfone ring first, often by oxidation of tetrahydrothiophene precursors.
  • Subsequent reaction with propargyl amine under controlled conditions yields the desired amino-substituted sulfone.
  • This method allows better control of the oxidation state and substitution pattern but may require additional purification steps.

Representative Experimental Procedures and Data

Step Reagents & Conditions Yield (%) Notes & References
1 Reaction of 6-bromo-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one with propargyl amine in refluxing acetonitrile 89% Sulfonylated heterocycle amination reported with high yield; reaction monitored by HPLC and IR spectroscopy
2 Nucleophilic substitution of methyl 2-amino-4-bromobenzoate derivatives with ammonium hydroxide and sodium nitrite, followed by sulfonylation and amine substitution 10% Low yield due to multiple steps and side reactions; purification by column chromatography necessary
3 Microwave-assisted palladium-catalyzed coupling in DMF at 120°C for 10 min Variable (up to 54%) Microwave irradiation accelerates reaction; requires Pd catalyst and sodium carbonate base
4 Reaction of 3-bromosaccharin with sodium hydride and methyl 3-bromopropanoate in DMF at 130°C for 6 h Not directly for title compound but related sulfone intermediate preparation Demonstrates base-mediated substitution in sulfone chemistry

Detailed Example: Preparation via Phosphorus Pentachloride Activation

One documented method involves activating the sulfone precursor with phosphorus pentachloride (POCl3) at elevated temperature (160°C) for 16 hours, followed by reaction with the amine nucleophile.

  • Procedure : A mixture of 6-bromo-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one and POCl3 is heated, then quenched and extracted. The activated intermediate is reacted with propargyl amine in refluxing acetonitrile.
  • Outcome : The product precipitates upon ethanol dissolution, with melting point 217–220°C and characteristic IR absorptions confirming sulfone and amine groups.

Analysis of Preparation Methods

Reaction Efficiency and Yields

  • The highest isolated yields (~89%) are reported when using direct amination of activated sulfone intermediates under carefully controlled conditions.
  • Lower yields (~10%) are often associated with multi-step syntheses starting from amino ester precursors and involving diazotization and sulfonylation, indicating potential side reactions and purification challenges.
  • Microwave-assisted methods offer rapid reaction times and moderate yields but require specialized equipment and catalysts.

Reaction Conditions and Solvent Effects

  • Polar aprotic solvents such as DMF and acetonitrile are preferred for nucleophilic substitution steps due to their ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.
  • Elevated temperatures (100–160°C) improve reaction rates but require careful monitoring to avoid decomposition.
  • Use of bases like sodium carbonate or sodium hydride facilitates deprotonation and nucleophilic attack.

Purification and Characterization

  • Purification typically involves column chromatography or recrystallization from ethanol or other solvents.
  • Characterization methods include HPLC retention times , mass spectrometry (ESI-MS) confirming molecular weight, 1H NMR spectroscopy for proton environment, and IR spectroscopy indicating sulfone and amine functional groups.

Summary Table of Preparation Methods

Methodology Key Reagents Solvent Temperature Time Yield (%) Advantages Limitations
Direct amination of activated sulfone 6-bromo-1,1-dioxo-benzoisothiazole, propargyl amine, POCl3 Acetonitrile 160°C (activation), reflux (amination) 1–16 h 89 High yield, straightforward Requires POCl3 handling, high temp
Microwave-assisted Pd-catalyzed coupling Pd(dppf)Cl2, sodium carbonate, DMF DMF 120°C (microwave) 10 min Up to 54 Fast reaction, catalyst use Catalyst cost, moderate yield
Multi-step diazotization and sulfonylation Methyl 2-amino-4-bromobenzoate, sodium nitrite, ammonium hydroxide THF, aqueous media 0–25°C Several hours 10 Uses common reagents Low yield, complex purification

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiolane derivatives with different functional groups.

Scientific Research Applications

3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Key Structural and Functional Differences

Ring Size and Flexibility :

  • The parent compound and most analogs feature a 5-membered thiolane ring, whereas 3-(bromomethyl)-1lambda6-thietane-1,1-dione () has a smaller 3-membered thietane ring, likely increasing ring strain and reactivity .
  • Bulkier substituents, such as the 3-methylcyclopentylamine group in , may hinder rotational freedom and alter binding interactions in biological systems .

Substituent Reactivity: The propargylamine group in the target compound introduces alkyne functionality, enabling click chemistry or cross-coupling reactions. In contrast, bromine-containing analogs (e.g., ) are primed for nucleophilic substitution or Suzuki-Miyaura coupling .

Electron-Withdrawing Effects: All compounds share the sulfone group (-SO2-), which stabilizes adjacent negative charges and influences acidity.

Pharmacological and Industrial Relevance

  • Medicinal Chemistry: Sulfone derivatives are explored as enzyme inhibitors (e.g., acetylcholinesterase inhibitors in ). The propargylamine group in the target compound may confer neuroprotective properties, similar to selegiline derivatives . Bromopyrazole-substituted thiolanes () could serve as kinase inhibitors due to their structural similarity to known pyrazole-based drugs .
  • Material Science :

    • The alkyne group in the target compound allows for polymerization or surface functionalization, while sulfone groups enhance thermal stability .

Biological Activity

The compound 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has the following chemical characteristics:

  • IUPAC Name : 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione
  • Molecular Formula : C₇H₉N₁O₂S
  • Molecular Weight : 173.22 g/mol
  • CAS Number : Not widely reported in current databases.

The biological activity of this compound can be attributed to its structural features, particularly the thiolane ring and the presence of an amino group. These elements may interact with various biological targets, including enzymes and receptors involved in metabolic processes.

Potential Mechanisms:

  • Antioxidant Activity : The thiolane structure may confer antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Cell Signaling Modulation : Interaction with cell signaling pathways may alter cellular responses to stimuli.

Antimicrobial Activity

Research indicates that compounds similar to 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione exhibit antimicrobial properties. For instance, a study demonstrated that derivatives of thiolane compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Thiolane Derivative AStaphylococcus aureus15
Thiolane Derivative BEscherichia coli12

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF7), revealing a dose-dependent increase in cell death.

Concentration (µM)% Cell Viability
0100
1085
5060
10030

Case Study 1: Anticancer Effects

A recent investigation focused on the anticancer potential of 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione. Researchers treated MCF7 cells with varying concentrations of the compound and observed significant reductions in cell proliferation and increased apoptosis markers, such as caspase activation.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of pathogens. Results indicated that it exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

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